molecular formula C15H24N4 B6427125 4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine CAS No. 2324936-61-8

4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine

Cat. No. B6427125
CAS RN: 2324936-61-8
M. Wt: 260.38 g/mol
InChI Key: YOBGKYCMVSQSEP-UHFFFAOYSA-N
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Description

The compound “4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, an ethyl group attached to the 6-position of the pyrimidine, and a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to the 4-position of the pyrimidine. The piperazine ring is further substituted with a cyclopentyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a piperazine ring, both of which are heterocyclic structures containing nitrogen atoms. The ethyl group attached to the pyrimidine ring and the cyclopentyl group attached to the piperazine ring would provide additional complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine and pyrimidine rings could influence its solubility, melting point, and boiling point .

Biochemical Analysis

Biochemical Properties

4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs) and AMP-activated protein kinase (AMPK)-related kinase 5 (ARK5). These interactions are crucial as they influence cell cycle regulation and energy homeostasis. The compound acts as an inhibitor of these kinases, thereby affecting their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in tumor cells, which is a programmed cell death mechanism essential for eliminating cancerous cells. This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits the activity of cyclin-dependent kinases and AMP-activated protein kinase-related kinase 5 by binding to their active sites. This inhibition prevents the phosphorylation of target proteins, leading to alterations in cell cycle progression and energy metabolism. Furthermore, the compound can modulate gene expression by influencing the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of inducing apoptosis and inhibiting cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that may have distinct biological activities. The compound can affect metabolic flux by altering the activity of key enzymes involved in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization ensures that the compound interacts with its intended targets, thereby modulating cellular processes effectively .

properties

IUPAC Name

4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4/c1-2-13-11-15(17-12-16-13)19-9-7-18(8-10-19)14-5-3-4-6-14/h11-12,14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBGKYCMVSQSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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